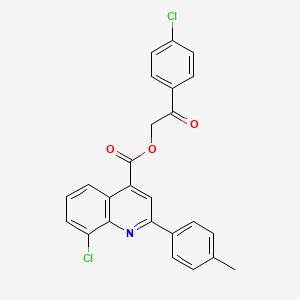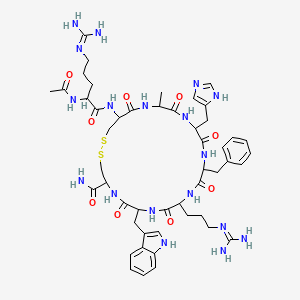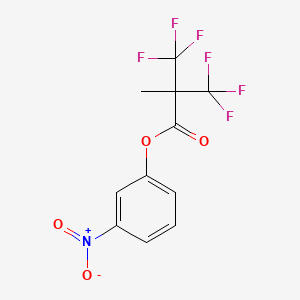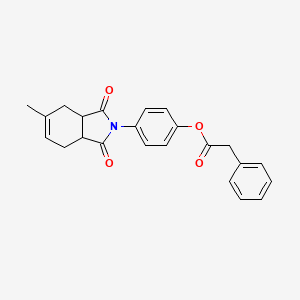![molecular formula C16H15F3O2S B12469323 1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene CAS No. 848-17-9](/img/structure/B12469323.png)
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene is an organic compound characterized by the presence of three methyl groups and a trifluoromethylphenylsulfonyl group attached to a benzene ring. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trimethylbenzene and 4-(trifluoromethyl)benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A suitable solvent, such as dichloromethane or chloroform, is used.
Catalysts and Reagents: A base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 1,3,5-trimethylbenzene is reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Coupling Reagents: Palladium catalysts and boronic acids for coupling reactions.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction can yield alcohols or alkanes.
Coupling: Coupling reactions can produce biaryl compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The sulfonyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: Similar in having trifluoromethyl groups but lacks the sulfonyl group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains the trifluoromethyl and sulfonyl groups but lacks the trimethylbenzene core.
1,3,5-Trimethylbenzene: Shares the trimethylbenzene core but lacks the trifluoromethylphenylsulfonyl group.
Uniqueness
1,3,5-Trimethyl-2-{[4-(trifluoromethyl)phenyl]sulfonyl}benzene is unique due to the combination of its trifluoromethylphenylsulfonyl group and trimethylbenzene core. This combination imparts distinct chemical properties, such as increased stability, lipophilicity, and potential for diverse chemical reactions, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
848-17-9 |
|---|---|
Molekularformel |
C16H15F3O2S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-[4-(trifluoromethyl)phenyl]sulfonylbenzene |
InChI |
InChI=1S/C16H15F3O2S/c1-10-8-11(2)15(12(3)9-10)22(20,21)14-6-4-13(5-7-14)16(17,18)19/h4-9H,1-3H3 |
InChI-Schlüssel |
JGCYZXZVFHIHNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12469255.png)


![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12469271.png)
![(2E)-3-(4-bromophenyl)-1-[4-(4-methoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B12469277.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12469281.png)
![4-Azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12469285.png)


![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B12469304.png)

![1-methyl-N-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12469310.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B12469312.png)
